Kynurenic acid - 492-27-3

Kynurenic acid

Catalog Number: EVT-271202
CAS Number: 492-27-3
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KYNA is primarily synthesized within the brain, predominantly in astrocytes, although it is also produced in lower amounts in neurons [, , ]. The synthesis pathway involves several enzymatic steps starting with tryptophan:

  • Tryptophan Degradation: Tryptophan undergoes degradation primarily through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), leading to the formation of N-formylkynurenine [, , , ].

  • Kynurenine Formation: N-formylkynurenine is subsequently converted to L-kynurenine, the direct precursor to kynurenic acid, by the enzyme kynurenine formamidase [, , , ].

  • Kynurenic Acid Biosynthesis: Kynurenine aminotransferases (KATs) catalyze the irreversible transamination of L-kynurenine to KYNA. KAT I and KAT II are the primary isoforms responsible for this conversion, with varying substrate specificity and tissue distribution [, , , ].

Synthesis Analysis
  • Enzymatic Synthesis: This method typically involves the use of purified or recombinant KAT enzymes, along with L-kynurenine as the substrate, to produce KYNA in a controlled laboratory setting [].

  • Chemical Synthesis: While not as commonly employed as enzymatic synthesis, chemical methods for KYNA synthesis have been described. These methods usually involve multi-step reactions using commercially available starting materials [].

Molecular Structure Analysis
  • Transamination: This enzymatic reaction, catalyzed by KATs, is the primary route for KYNA formation in vivo. It involves the transfer of an amino group from L-kynurenine to an α-keto acid, typically α-ketoglutarate, yielding KYNA and glutamate [, , , ].

  • Photochemical Reactions: KYNA exhibits photosensitivity and can participate in photochemical reactions upon exposure to ultraviolet (UV) light. This property can lead to the generation of reactive oxygen species (ROS), contributing to its phototoxic effects in certain cellular models [, ].

Mechanism of Action
  • NMDA Receptor Antagonism: KYNA acts as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor, thereby inhibiting NMDA receptor-mediated glutamatergic neurotransmission [, , , ]. This mechanism is implicated in its neuroprotective effects, as well as its potential role in cognitive dysfunction at elevated levels.

  • α7nAChR Antagonism: KYNA also functions as a negative allosteric modulator of α7nAChRs, inhibiting their activation by acetylcholine [, , ]. This interaction is thought to contribute to its influence on cognitive processes and potentially to its anti-inflammatory effects.

  • Other Receptor Interactions: KYNA has been shown to interact with other receptors, albeit with lower affinity, including the kainate receptor, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and the orphan G protein-coupled receptor GPR35 [, , , ]. The physiological relevance of these interactions is still under investigation.

Physical and Chemical Properties Analysis

KYNA is a colorless crystalline solid with limited solubility in water and organic solvents at physiological pH []. It exhibits fluorescence under UV light, a property exploited for its detection and quantification in biological samples [, , ]. Its relatively polar structure and carboxylic acid moiety contribute to its limited ability to cross the blood-brain barrier [, ].

Applications

Neurological Disorders:

  • Excitotoxicity and Neuroprotection: Due to its NMDA receptor antagonist properties, KYNA is explored for its potential to protect against neuronal damage caused by excessive glutamate signaling, a phenomenon known as excitotoxicity [, , , , ]. This has implications for neurodegenerative diseases like Alzheimer's and Huntington's disease.

  • Epilepsy: KYNA's anticonvulsant properties, attributed to its inhibition of excitatory neurotransmission, have been demonstrated in animal models of epilepsy, suggesting its potential therapeutic relevance for seizure disorders [, , ].

  • Pain Management: Research indicates that KYNA may modulate pain perception through its influence on glutamatergic and cholinergic signaling pathways, opening avenues for investigating its potential in developing novel analgesics [, , ].

Psychiatric Disorders:

  • Schizophrenia: Studies have reported altered KYNA levels in the brain and cerebrospinal fluid of individuals with schizophrenia [, , ]. Investigating the role of KYNA in modulating dopaminergic and glutamatergic neurotransmission may provide insights into the pathophysiology of schizophrenia and potential therapeutic targets.

  • Depression and Anxiety: Research suggests that dysregulation of KYNA levels might be involved in the development of mood disorders, including depression and anxiety [, , ]. Further understanding of these links could lead to the development of new therapeutic strategies.

Immunology and Inflammation:

  • Immune Modulation: KYNA has been shown to modulate immune responses, including influencing cytokine production and immune cell function [, , , ]. This area of research holds promise for understanding its role in inflammatory diseases and exploring its potential as an immunomodulatory agent.

  • Cancer: Emerging evidence suggests a potential link between KYNA and cancer development. Studies have shown altered KYNA levels in certain cancers, and its immunosuppressive properties are being investigated for their potential role in tumor progression [, ].

Future Directions
  • Developing Brain-Permeable Analogs: Overcoming the limited blood-brain barrier permeability of KYNA is crucial for its therapeutic application. Designing and synthesizing analogs with improved pharmacokinetic properties is a key area of interest [, ].

  • Elucidating Receptor-Specific Effects: While KYNA's actions are primarily attributed to NMDA receptor and α7nAChR antagonism, its interactions with other receptors require further investigation. Understanding the contribution of each receptor to its overall biological effects is essential for targeted therapeutic development [, ].

  • Exploring the Gut-Brain Axis Connection: The gut microbiome can influence KYNA production, and alterations in the gut microbiome have been implicated in neurological and psychiatric disorders [, ]. Investigating the interplay between the gut microbiome, KYNA, and brain function is an emerging area of research.

  • Translational Research and Clinical Trials: Translating preclinical findings from animal studies to human applications requires well-designed clinical trials to evaluate the safety and efficacy of KYNA modulation strategies in various disease states [, , ].

Kynurenine

Compound Description: Kynurenine is a metabolite of tryptophan and the direct precursor to kynurenic acid in the kynurenine pathway. It is produced by the enzyme kynurenine aminotransferase (KAT). [, , , , , , ]

Relevance: Kynurenine is directly converted to kynurenic acid by KAT enzymes, making it a crucial compound in regulating kynurenic acid levels in the brain. Elevated kynurenine levels are often observed alongside elevated kynurenic acid in various conditions. [, , , , , , ]

Quinolinic Acid

Compound Description: Quinolinic acid is another metabolite in the kynurenine pathway, acting as an agonist at NMDA receptors and exhibiting excitotoxic properties. [, ]

Relevance: Quinolinic acid and kynurenic acid share a common origin in the kynurenine pathway, establishing a dynamic balance between their neurotoxic and neuroprotective effects. Imbalances in their ratio have been implicated in various neurological disorders. [, ]

Xanthurenic Acid

Compound Description: Xanthurenic acid is a metabolite in the kynurenine pathway with potential roles in neurotransmission and inflammation. [, ]

Relevance: Similar to kynurenic acid, xanthurenic acid is a product of the kynurenine pathway, implying shared metabolic pathways and potential interactions. [, ]

L-Tryptophan

Compound Description: L-Tryptophan is an essential amino acid and the precursor for the entire kynurenine pathway, including kynurenic acid. [, , ]

Relevance: As the initial substrate for the kynurenine pathway, L-tryptophan availability directly influences kynurenic acid production. Dietary manipulation of L-tryptophan can impact kynurenic acid levels in the brain. [, , ]

Indoleamine 2,3-dioxygenase (IDO)

Compound Description: IDO is a key enzyme in the kynurenine pathway responsible for the conversion of tryptophan to N-formylkynurenine, ultimately leading to kynurenic acid production. [, ]

Relevance: IDO activity significantly impacts kynurenic acid production as it catalyzes the initial step in the kynurenine pathway. IDO inhibitors are being investigated as potential therapeutic targets in conditions associated with elevated kynurenic acid. [, ]

Glucosamine-kynurenic acid

Compound Description: Glucosamine-kynurenic acid is a conjugate of glucosamine and kynurenic acid, designed to improve the delivery of kynurenic acid to the central nervous system. []

Relevance: This conjugate aims to enhance the therapeutic potential of kynurenic acid by improving its bioavailability and ability to cross the blood-brain barrier, making it relevant for exploring its therapeutic applications. []

SZR-104 (N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)

Compound Description: SZR-104 is a synthetic analog of kynurenic acid designed to improve blood-brain barrier permeability. []

Relevance: SZR-104 aims to overcome the limitation of kynurenic acid's poor blood-brain barrier penetration, making it a potentially more effective therapeutic agent in neurological conditions. []

6-Aminokynurenic Acid

Compound Description: 6-Aminokynurenic acid is a kynurenic acid derivative that exhibits inhibitory activity against the binding of nerve growth factor (NGF) to the low-affinity p75 NGF receptor. []

Relevance: This derivative highlights the diverse biological activities of kynurenic acid analogs and their potential as pharmacological tools for studying NGF signaling pathways. It underscores the structural features influencing these activities. []

3-Methyl Ester of 4,7-Dihydro-2-methyl-7-oxothieno[3,2-b]pyridine-3,5-dicarboxylic Acid

Compound Description: This compound, structurally related to kynurenic acid, demonstrates inhibitory activity against NGF binding to the p75 NGF receptor. []

Relevance: The inhibitory activity of this compound further emphasizes the importance of specific structural motifs in kynurenic acid and its analogs for interacting with the p75 NGF receptor, providing insights into potential therapeutic targets. []

N-Acetyl-L-aspartic Acid

Compound Description: N-Acetyl-L-aspartic acid is an endogenous metabolite and a precursor to N-acetyl-L-aspartyl-L-glutamic acid, an agonist of metabotropic glutamate receptors. Its administration has been shown to increase kynurenic acid levels in rat brain microdialysis samples. []

Relevance: The observed increase in kynurenic acid levels upon N-Acetyl-L-aspartic acid administration suggests potential interactions between these compounds in vivo. This relationship warrants further investigation to understand their interplay in influencing neuronal activity. []

Properties

CAS Number

492-27-3

Product Name

Kynurenic acid

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Kynurenic acid; Kynurenic acid; Kynuronic acid; Quinurenic acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.